

In Vitro Efficacy of Parvodicin A and Other Glycopeptide Antibiotics: A Comparative Guide

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Compound of Interest

Compound Name: *Parvodicin A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of **Parvodicin A**, a member of the glycopeptide class of antibiotics, against other well-established glycopeptides such as vancomycin and teicoplanin. The information presented is based on available experimental data to assist researchers in drug development and antimicrobial studies.

Executive Summary

Parvodicin is a complex of acidic, lipophilic glycopeptide antibiotics produced by the actinomycete *Actinomadura parvosata*. While specific data for **Parvodicin A** is limited in publicly available literature, data for the closely related A40926 complex, from which the semi-synthetic glycopeptide dalbavancin is derived, provides a valuable proxy for its potential antimicrobial activity. This guide leverages data on the A40926 complex to compare its in vitro efficacy against key Gram-positive pathogens with that of vancomycin and teicoplanin. The comparison focuses on Minimum Inhibitory Concentrations (MICs), a key measure of antibiotic potency.

Comparative In Vitro Efficacy

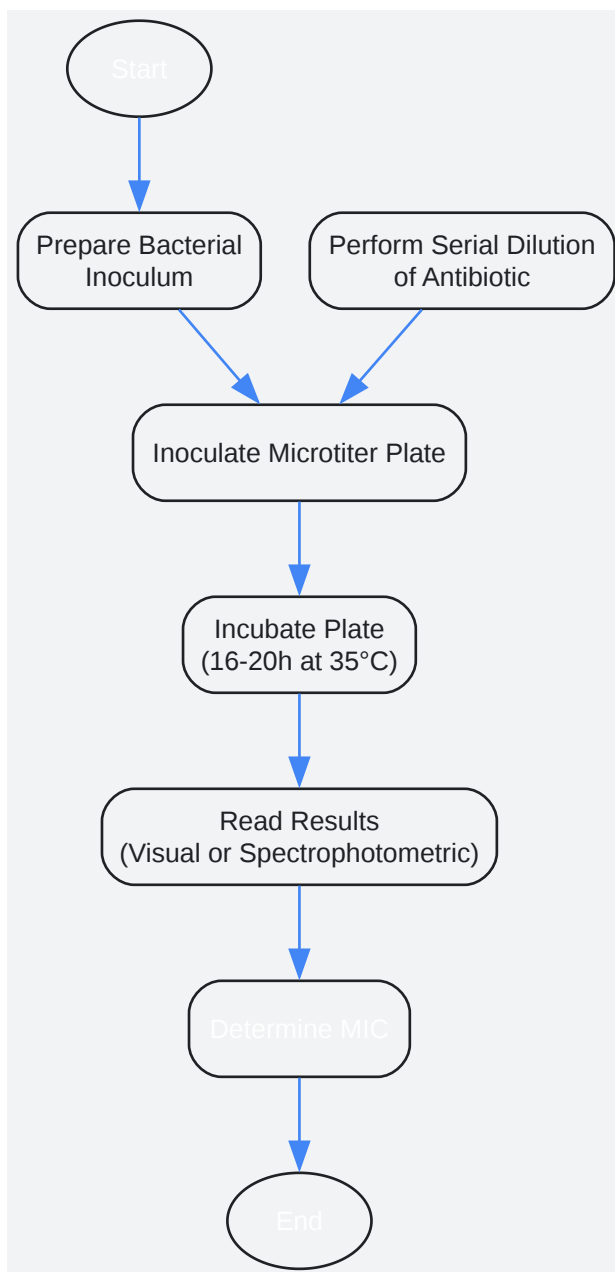
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the A40926 complex (as a proxy for the Parvodicin complex), vancomycin, and teicoplanin against common and clinically significant Gram-positive bacteria, *Staphylococcus aureus* and *Enterococcus faecalis*. Lower MIC values indicate greater in vitro potency.

Antibiotic	Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	MIC Range (µg/mL)
A40926 complex	Staphylococcus aureus	0.06[1]	-	0.06[1]
Enterococcus faecalis	0.06[1]	-	0.06[1]	
Vancomycin	Staphylococcus aureus	1.0[2]	-	≤0.5 - ≥2.0[3]
Enterococcus faecalis	1.0	>64[4]	0.25 - >256[5][6]	
Teicoplanin	Staphylococcus aureus	-	-	≤1.5 - >1.5[7]
Enterococcus faecalis	-	0.25[8]	0.25 - 256[5][6]	

Note: Data for A40926 complex is presented as a representative of the Parvodycin complex due to the limited availability of specific data for **Parvodicin A**. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Mechanism of Action: Glycopeptide Antibiotics

Glycopeptide antibiotics, including the Parvodycin complex, vancomycin, and teicoplanin, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell death.



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